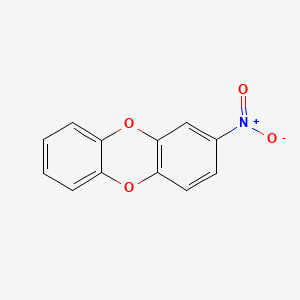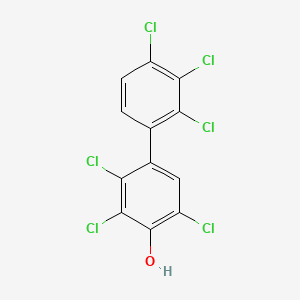
2,2',3,3',4',5-Hexachloro-4-biphenylol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',3,3',4',5-Hexachloro-4-biphenylol is a member of biphenyls and a trichlorobenzene.
Aplicaciones Científicas De Investigación
Antiestrogenic Activity
2,2',3,3',4',5-Hexachloro-4-biphenylol has been studied for its antiestrogenic activity. Research has found that this compound, along with other hydroxylated polychlorinated biphenyls (PCBs), exhibits minimal binding to estrogen receptors and does not induce proliferation of estrogen-responsive cells. These findings suggest potential antiestrogenic effects, which could be significant in the context of endocrine disruption research (Moore et al., 1997).
Synthesis and Characterization
The synthesis and characterization of hydroxylated PCBs, including 2,2',3,3',4',5-Hexachloro-4-biphenylol, have been extensively studied. These compounds have been identified in human serum, indicating their relevance to human health and environmental studies. Understanding their synthesis and properties is crucial for assessing their potential biological and environmental impacts (Safe et al., 1995).
Structure-Activity Relationships
Research on the structure-activity relationships of hydroxylated PCBs, including 2,2',3,3',4',5-Hexachloro-4-biphenylol, helps in understanding their estrogenic and antiestrogenic activities. This research is vital for determining how structural variations impact their biological activity, which is crucial for risk assessment and environmental health studies (Connor et al., 1997).
Environmental and Biological Impacts
Studies have shown that compounds like 2,2',3,3',4',5-Hexachloro-4-biphenylol can impact environmental and biological systems. For instance, their metabolism in human hepatic microsomes and their presence in environmental samples like marine sediments and urban wastewaters have been the subject of research. Understanding these impacts is essential for environmental protection and public health (Schnellmann et al., 1983), (Agüera et al., 2003).
Photocatalytic Oxidation Studies
The compound's susceptibility to photocatalytic oxidation has been researched, providing insights into how it can be degraded in environmental settings. This research is crucial for developing methods to mitigate the environmental impact of PCBs and similar compounds (Wong et al., 2004).
Propiedades
Número CAS |
158076-62-1 |
|---|---|
Nombre del producto |
2,2',3,3',4',5-Hexachloro-4-biphenylol |
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2,3,6-trichloro-4-(2,3,4-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)12(19)11(18)9(5)16/h1-3,19H |
Clave InChI |
GBRSRHQBVBUJCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl)Cl |
Otros números CAS |
158076-62-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide](/img/structure/B1201267.png)
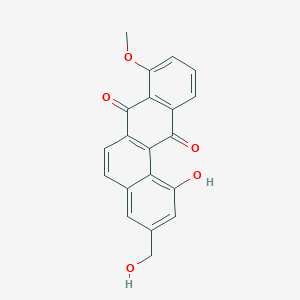
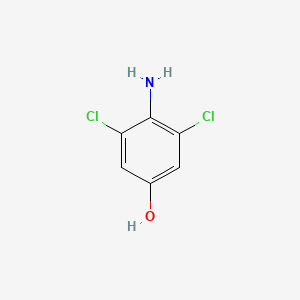
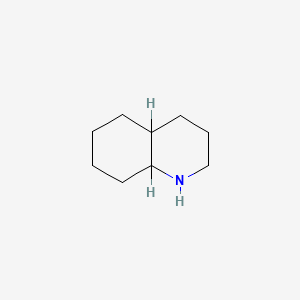
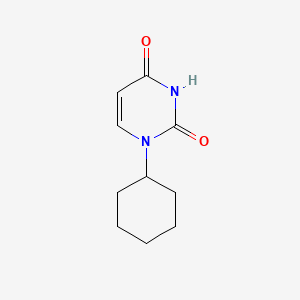

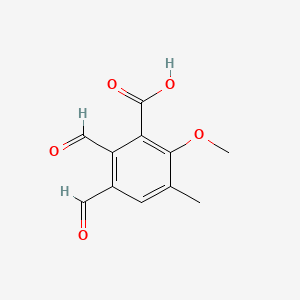


![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
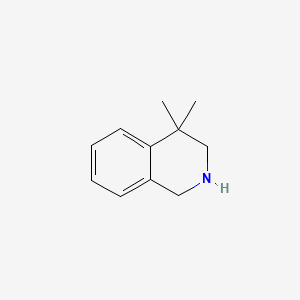
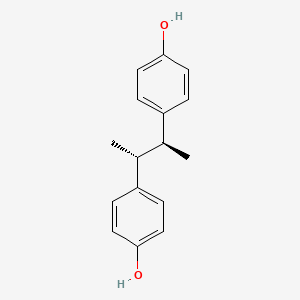
![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)
